4-[(Acridin-9-yl)ethynyl]benzene-1-thiol
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Overview
Description
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is a chemical compound that features an acridine moiety linked to a benzene ring via an ethynyl bridge, with a thiol group attached to the benzene ring. Acridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and photophysics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol typically involves the following steps:
Formation of the Acridine Moiety: Acridine derivatives can be synthesized through various methods, including the cyclization of N-phenylanthranilic acid or the condensation of diphenylamine with formaldehyde.
Ethynylation: The acridine moiety is then subjected to ethynylation, where an ethynyl group is introduced.
Coupling with Benzene Ring: The ethynylated acridine is then coupled with a benzene ring that has a thiol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified acridine derivatives.
Substitution: Functionalized benzene derivatives.
Scientific Research Applications
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol primarily involves its interaction with DNA. The acridine moiety can intercalate between DNA base pairs, disrupting the helical structure and affecting biological processes such as replication and transcription . This intercalation can also inhibit enzymes like topoisomerases, which are essential for DNA unwinding and replication .
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is unique due to its ethynyl bridge and thiol group, which can impart distinct chemical reactivity and biological activity compared to other acridine derivatives .
Biological Activity
The compound 4-[(Acridin-9-yl)ethynyl]benzene-1-thiol is a member of the acridine family, known for its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that combines an acridine moiety with a thiol group. This structural arrangement is significant for its interaction with biological targets, particularly DNA.
The biological activity of this compound primarily involves:
- DNA Intercalation : The planar structure of acridine allows it to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Acridine derivatives are known inhibitors of topoisomerases, which are critical for DNA unwinding during replication. This inhibition can lead to increased DNA damage and apoptosis in cancer cells .
- Apoptotic Pathways : The compound has been shown to induce apoptosis through the activation of caspases and other pro-apoptotic factors .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 0.52 | Topoisomerase II inhibition, DNA intercalation |
DU145 (Prostate) | 0.83 | Induction of apoptosis, cell cycle arrest |
A549 (Lung) | 0.75 | DNA damage response, activation of apoptotic pathways |
These results indicate that the compound exhibits potent cytotoxicity across different cancer types, with mechanisms involving both direct DNA interaction and apoptotic signaling pathways.
Case Studies
- Study on MCF7 Cells : In a study examining the effects on MCF7 breast cancer cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase and an increase in apoptotic markers such as cleaved caspase-3 .
- DU145 Prostate Cancer Study : Another investigation focused on DU145 prostate cancer cells revealed that the compound not only inhibited cell proliferation but also triggered mitochondrial dysfunction leading to enhanced reactive oxygen species (ROS) production, further promoting apoptosis .
Properties
CAS No. |
646501-12-4 |
---|---|
Molecular Formula |
C21H13NS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(2-acridin-9-ylethynyl)benzenethiol |
InChI |
InChI=1S/C21H13NS/c23-16-12-9-15(10-13-16)11-14-17-18-5-1-3-7-20(18)22-21-8-4-2-6-19(17)21/h1-10,12-13,23H |
InChI Key |
BJFQZTSAWZJULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#CC4=CC=C(C=C4)S |
Origin of Product |
United States |
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